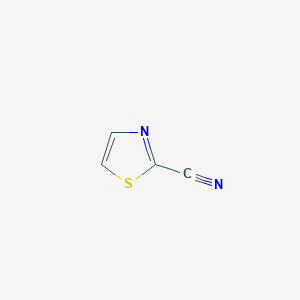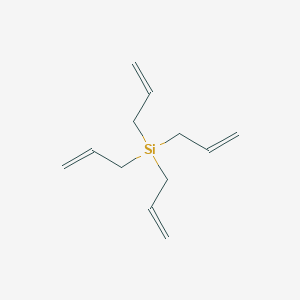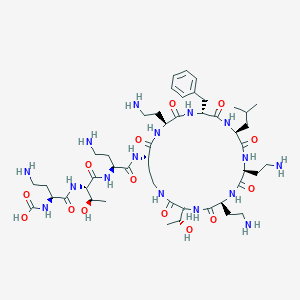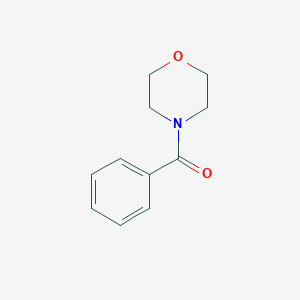
2-Cyanothiazole
Vue d'ensemble
Description
2-Cyanothiazole is a heterocyclic compound featuring a thiazole ring with a nitrile group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis and pharmaceutical research. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties, making it a valuable building block in the synthesis of various biologically active molecules .
Applications De Recherche Scientifique
2-Cyanothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
Target of Action
Thiazoles, the class of compounds to which 2-cyanothiazole belongs, are widely present in active pharmaceutical ingredients (apis) . They often form part of a fused bicyclic core and contain multiple points of functionalization .
Mode of Action
During this process, a previously undisclosed partially saturated intermediate is formed, which can be further functionalized and isolated by the acylation of the hydroxy group .
Biochemical Pathways
The synthesis of this compound involves a variation of the gewald reaction, in which 1,4-dithiane-2,5-diol is reacted with nitrile-containing compounds to furnish 2-substituted thiazoles .
Result of Action
It is known that the compound can be further converted to the corresponding amidine .
Action Environment
The synthesis of this compound from cyanogen gas suggests that the reaction environment could potentially influence the formation and yield of the compound .
Analyse Biochimique
Biochemical Properties
It is known that 2-Cyanothiazole can be synthesized from cyanogen gas and a readily available dithiane . This synthesis process involves a series of reactions that could potentially interact with various enzymes and proteins.
Cellular Effects
Some analogs of thiazole, a related compound, have shown inhibitory activity against a wide range of human cancerous cell lines
Molecular Mechanism
It is synthesized through a series of reactions involving cyanogen gas and a dithiane The resulting compound may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanothiazole can be achieved through several methods. One notable method involves the reaction of 1,4-dithiane-2,5-diol with cyanogen gas (ethanedinitrile). This reaction proceeds via a previously unreported intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, which is then dehydrated using trimethylsilyl chloride to furnish this compound . Another method involves the conversion of 2-aminothiazole to 2-bromothiazole via a Sandmeyer reaction, followed by substitution of bromine with a nitrile group using a copper-catalyzed coupling with ferricyanide .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient synthetic routes to ensure high yields and cost-effectiveness. The use of cyanogen gas and dithiane derivatives is particularly advantageous due to the simplicity and efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanothiazole undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Copper-catalyzed coupling with ferricyanide.
Cyclization Reactions: Use of thioamide or thiourea derivatives.
Reduction Reactions: Use of reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of substituted thiazoles.
Cyclization Reactions: Formation of fused bicyclic thiazole derivatives.
Reduction Reactions: Formation of 2-aminothiazole.
Comparaison Avec Des Composés Similaires
2-Cyanothiazole can be compared with other similar compounds, such as:
2-Aminothiazole: Both compounds contain a thiazole ring, but 2-Aminothiazole has an amino group instead of a nitrile group.
2-Bromothiazole: This compound has a bromine atom at the 2-position instead of a nitrile group.
Uniqueness: The presence of the nitrile group in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its importance in both academic and industrial research .
Propriétés
IUPAC Name |
1,3-thiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRGWUZHKJDYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568381 | |
| Record name | 1,3-Thiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-16-0 | |
| Record name | 1,3-Thiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Thiazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route to 2-cyanothiazole and what advantages does it offer?
A1: A recent study [] describes a novel synthetic approach to this compound utilizing readily available cyanogen gas and a dithiane derivative. This method proceeds through a previously unreported partially saturated intermediate that can be further functionalized. [] This approach offers several potential advantages:
Q2: What potential applications does this new synthetic route to this compound offer for medicinal chemistry?
A2: While the cited research focuses on the synthesis of this compound [], this compound serves as a key building block in medicinal chemistry, particularly for generating bioactive molecules like the exemplified amidine derivative []. This new synthetic route could facilitate:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)











